molecular formula C10H18N4O B1524057 2-[4-(piperazin-1-ylmethyl)-1H-pyrazol-1-yl]ethan-1-ol CAS No. 1334147-32-8

2-[4-(piperazin-1-ylmethyl)-1H-pyrazol-1-yl]ethan-1-ol

Cat. No.: B1524057
CAS No.: 1334147-32-8
M. Wt: 210.28 g/mol
InChI Key: OTLSFXMQCYUEIX-UHFFFAOYSA-N
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Description

2-[4-(piperazin-1-ylmethyl)-1H-pyrazol-1-yl]ethan-1-ol is a useful research compound. Its molecular formula is C10H18N4O and its molecular weight is 210.28 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-[4-(piperazin-1-ylmethyl)-1H-pyrazol-1-yl]ethan-1-ol plays a significant role in biochemical reactions, particularly in the modulation of cardiovascular function. It interacts with enzymes such as nitric oxide synthase and muscarinic receptors. The compound has been shown to elicit a temporal reduction in mean arterial pressure, heart rate, and renal sympathetic nerve activity in animal models . These interactions suggest that this compound may regulate muscarinic signaling pathways, contributing to its sympathoinhibitory, hypotensive, and antihypertensive effects .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In cardiovascular cells, it has been observed to reduce vascular tension and elicit concentration-dependent relaxation in isolated endothelium-intact aortic rings . This compound’s impact on cell signaling pathways, particularly those involving muscarinic receptors, highlights its potential in modulating cardiovascular function and cellular responses to stress.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with muscarinic receptors and nitric oxide synthase. Docking studies have shown that this compound interacts with muscarinic M1 and M3 receptors but not with nitric oxide synthase . This selective binding suggests that this compound may exert its effects through the regulation of muscarinic signaling pathways, leading to changes in gene expression and enzyme activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation were evaluated in various experimental conditions. It was found that the intravenous and intracerebroventricular administration of this compound elicited a temporal reduction in mean arterial pressure, heart rate, and renal sympathetic nerve activity . These effects were observed to be concentration-dependent and were attenuated by pretreatment with specific inhibitors, indicating the compound’s dynamic interaction with biological systems.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that doses ranging from 0.3 to 1.2 mg/kg administered intravenously or intracerebroventricularly can significantly alter cardiovascular function . Higher doses of the compound have been associated with more pronounced sympathoinhibitory and hypotensive effects, while excessive doses may lead to adverse effects such as bradycardia and hypotension .

Metabolic Pathways

This compound is involved in metabolic pathways related to cardiovascular function. It interacts with enzymes such as nitric oxide synthase and muscarinic receptors, influencing the production of nitric oxide and the regulation of vascular tone . These interactions suggest that the compound may play a role in modulating metabolic flux and metabolite levels in cardiovascular tissues.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins. The compound’s ability to reduce vascular tension and elicit concentration-dependent relaxation indicates its effective distribution in cardiovascular tissues

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound’s interactions with muscarinic receptors suggest that it may be localized to specific compartments or organelles involved in signaling pathways . Post-translational modifications and targeting signals may direct the compound to these subcellular locations, enhancing its efficacy in modulating cardiovascular function.

Properties

IUPAC Name

2-[4-(piperazin-1-ylmethyl)pyrazol-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O/c15-6-5-14-9-10(7-12-14)8-13-3-1-11-2-4-13/h7,9,11,15H,1-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTLSFXMQCYUEIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CN(N=C2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.